![molecular formula C10H16N4 B2462816 [(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine CAS No. 170353-19-2](/img/structure/B2462816.png)
[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine
Descripción general
Descripción
“[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine” is a chemical compound with the CAS Number: 170353-19-2 . It has a molecular weight of 192.26 . The IUPAC name for this compound is [1-(2-pyrazinyl)-4-piperidinyl]methanamine .
Molecular Structure Analysis
The InChI code for “[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine” is 1S/C10H16N4/c11-7-9-1-5-14(6-2-9)10-8-12-3-4-13-10/h3-4,8-9H,1-2,5-7,11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine” is a liquid .Aplicaciones Científicas De Investigación
Structural Characterization and Applications in Crystallography
- Structural Characterization of Pyrazine Derivatives : Studies on pyrazine derivatives like N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine reveal insights into their crystal and molecular structures. These compounds exhibit distinct intermolecular hydrogen bonding patterns and layered structures, which are significant in the field of crystallography and material science (Böck et al., 2020).
Synthesis and Characterization for Pharmacological Applications
- Synthesis of Pyrazine Derivatives for Potential Pharmacological Use : The synthesis and characterization of pyrazine derivatives, including their structural elucidation through various spectroscopic methods, play a crucial role in identifying potential pharmacological applications. These compounds have been studied for their biological activity, including antitumor and antimicrobial effects (Titi et al., 2020).
Design and Synthesis for Anticancer Research
- Design and Synthesis in Anticancer Drug Development : Pyrazine compounds have been explored for their anticancer properties. The design and synthesis of such compounds, with a focus on protein tyrosine phosphatases pathways, are significant in developing new cytotoxic agents for cancer treatment (Parsonidis et al., 2019).
Synthetic Methods for Pyrazine Derivatives
- Development of Synthetic Routes for Pyrazine Derivatives : Efficient synthetic methods have been developed for pyrazine-2-yl-amines, which are important for creating various pyrazine-based compounds. These methods enable access to diverse pyrazine derivatives for further research and application (Colbon et al., 2008).
Photophysical Properties in Ruthenium Complexes
- Influence on Photophysical Properties in Coordination Chemistry : Research into ruthenium complexes containing pyrazin-2-yl derivatives has provided insights into how these compounds affect the photophysical properties of such complexes. This is pivotal in fields like coordination chemistry and materials science (Nieuwenhuis et al., 1991).
Tuberculostatic Activity and Structural Analysis
- Tuberculostatic Activity and Molecular Structure Studies : Compounds like N-methyl-N′-(pyrazine-2-carbonyl)-hydrazinecarbodithioic acid methyl ester have been synthesized and studied for their tuberculostatic activity. Understanding their molecular structure is crucial for developing new therapeutics against tuberculosis (Gobis et al., 2006).
Antimalarial Potential of Pyrazine Derivatives
- Antimalarial Research with Pyrazine Hybrids : Novel quinoline-pyrazolopyridine hybrids, incorporating pyrazine derivatives, have been synthesized and evaluated for their antimalarial potential. This research contributes significantly to the development of new antimalarial drugs (Saini et al., 2016).
Corrosion Inhibition in Iron
- Role in Corrosion Inhibition : Bipyrazole compounds, including pyrazine derivatives, have been studied for their inhibitory effect on the corrosion of iron. This is important in industrial applications where corrosion resistance is crucial (Chetouani et al., 2005).
Blood Platelet Aggregation Inhibition
- Inhibition of Blood Platelet Aggregation : Pyrazole derivatives, including those with pyrazin-2-yl groups, have been identified as inhibitors of blood platelet aggregation. This has potential implications in medical research, especially in cardiovascular diseases (Ferroni et al., 1989).
Broad-Spectrum Antiviral Activity
- Broad-Spectrum Antiviral Activity : Research on compounds like 2-fluoro-4-(2-methyl-8-(3-(methylsulfonyl)benzylamino)imidazo[1,2-a]pyrazin-3-yl)phenol has shown broad-spectrum antiviral activity against enteroviruses and rhinoviruses. Such studies are pivotal in developing new antiviral therapies (van der Schaar et al., 2013).
Propiedades
IUPAC Name |
(1-pyrazin-2-ylpiperidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-7-9-1-5-14(6-2-9)10-8-12-3-4-13-10/h3-4,8-9H,1-2,5-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCQVGAIMMSEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2462737.png)
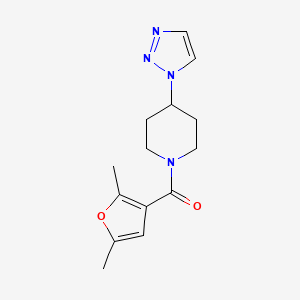
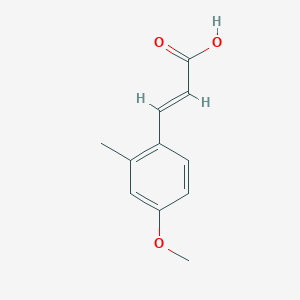

![Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2462743.png)
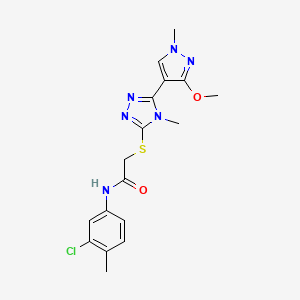
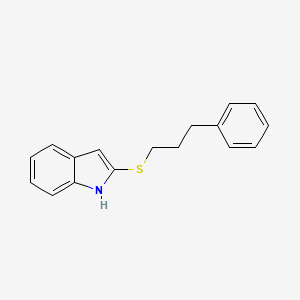
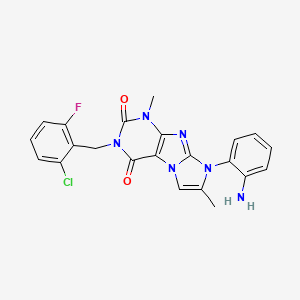

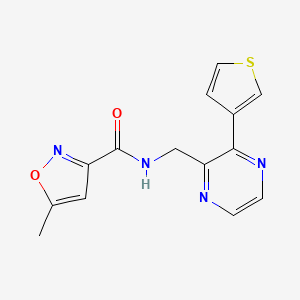
![2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2462753.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2462754.png)
![[1-(4-Bromo-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2462755.png)